molecular formula C14H17NO4 B2594960 N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide CAS No. 1421530-75-7

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide

Cat. No.: B2594960
CAS No.: 1421530-75-7
M. Wt: 263.293
InChI Key: XBKQHZOATXQDGG-UHFFFAOYSA-N
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Description

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide is a synthetic small molecule characterized by a molecular formula of C14H17NO4 and a molecular weight of 263.29 g/mol . This compound features a furan-2-carboxamide core linked via a hydroxypropyl chain to a 2,5-dimethylfuran group, a structure that suggests potential as a key intermediate or scaffold in organic and medicinal chemistry synthesis . While direct biological data for this specific compound is limited in the public domain, its structural framework is highly relevant for pharmacological research. In particular, compounds based on the carboxamide motif are frequently investigated for their ability to interact with GPCRs and other therapeutic targets . For instance, structurally related indole-2-carboxamide analogs have been identified as potent allosteric modulators of the Cannabinoid CB1 receptor (CB1R) . These modulators, such as ORG27569, display a unique mechanism of action by simultaneously enhancing agonist binding and inhibiting agonist-induced G-protein coupling, making them valuable tools for probing CB1R signaling pathways and for the development of functionally selective therapeutics . The presence of furan rings, which are common in bioactive molecules, further supports its potential for use in developing new chemical entities with possible anticancer, antibacterial, or antifungal activities . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-9-8-11(10(2)19-9)12(16)5-6-15-14(17)13-4-3-7-18-13/h3-4,7-8,12,16H,5-6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKQHZOATXQDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide typically involves the following steps:

    Formation of 2,5-Dimethylfuran: This can be achieved through the acid-catalyzed dehydration of 2,5-hexanediol.

    Hydroxypropylation: The 2,5-dimethylfuran undergoes a hydroxypropylation reaction using 3-chloropropanol in the presence of a base such as potassium carbonate.

    Carboxamidation: The final step involves the reaction of the hydroxypropylated furan with furan-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound’s closest structural analog is N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-5-methyl-1,2-oxazole-4-carboxamide (BK52390) . The primary distinction lies in the heterocyclic ring of the carboxamide group:

  • Target compound : Furan-2-carboxamide (oxygen-only heterocycle).
  • BK52390 : 5-Methyl-1,2-oxazole-4-carboxamide (oxygen-nitrogen heterocycle).
Table 1: Structural and Physicochemical Comparison
Property N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide BK52390
Molecular Formula C₁₄H₁₉NO₄ (predicted) C₁₄H₁₈N₂O₄
Molecular Weight ~277.3 g/mol 278.3 g/mol
Heterocyclic Ring Furan (C₄H₃O) Oxazole (C₃H₂NO)
Hydrogen Bond Donors 2 (amide NH, hydroxyl OH) 2 (amide NH, hydroxyl OH)
Hydrogen Bond Acceptors 4 (2 furan O, amide O, hydroxyl O) 5 (oxazole O, amide O, hydroxyl O, furan O)
LogP (Predicted) ~1.8 (higher lipophilicity) ~1.2 (polar oxazole reduces lipophilicity)
Aqueous Solubility Low (due to furan’s hydrophobicity) Moderate (oxazole enhances polarity)

Functional Group Impact

  • Furan vs. This may enhance solubility and bioavailability in aqueous environments .
  • Methyl Substituents : Both compounds feature methyl groups on the furan ring, but BK52390 includes a 5-methyl group on the oxazole, further influencing steric hindrance and electronic distribution.

Hypothesized Bioactivity

  • Furan Derivatives: Known for antimicrobial and anti-inflammatory properties, but their hydrophobicity may limit bioavailability.
  • Oxazole Derivatives : Often exhibit enhanced metabolic stability and binding affinity to biological targets (e.g., enzymes) due to nitrogen’s electronegativity .

Commercial and Research Considerations

  • BK52390 is commercially available at $8–$10 per gram, suggesting scalability in synthesis . No pricing or synthesis data exists for the target compound.
  • Research Gaps : Direct comparative studies on pharmacokinetics or biological activity are absent. Experimental validation is needed to assess stability, toxicity, and efficacy.

Biological Activity

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide is a complex organic compound that has attracted significant attention within the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of furan derivatives, characterized by the presence of furan rings. The structural formula is represented as:

C13H17NO3\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{3}

This structure contributes to its unique chemical properties and biological activities, including antimicrobial and antifungal effects.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of 2,5-dimethylfuran derivative : This can be achieved through alkylation reactions under controlled conditions.
  • Hydroxylation : Introduction of the hydroxyl group at the propyl chain, often using oxidizing agents.
  • Amide formation : The final step involves coupling the hydroxylated furan derivative with furan-2-carboxylic acid derivatives.

Antimicrobial Properties

Furan derivatives have been shown to exhibit significant antimicrobial properties. Research indicates that this compound may inhibit the growth of various bacterial strains and fungi. In vitro studies demonstrate its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Cytoprotective Effects

Recent studies have highlighted the cytoprotective effects of this compound on human cells. For instance, in a study involving normal human colon fibroblast cells (CCD-18Co), pretreatment with this compound significantly reduced DNA damage induced by carcinogenic agents. The compound was found to inhibit nitrosative stress, thereby protecting cellular integrity and mitochondrial function .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells.
  • Modulation of Enzyme Activity : It has been shown to influence the expression and activity of various enzymes involved in detoxification processes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Cancer Cells : A study demonstrated that treatment with this compound led to a reduction in cell proliferation in cancer cell lines by inducing apoptosis.
  • Neuroprotective Effects : Additional research indicated potential neuroprotective effects, where the compound was able to protect neuronal cells from apoptosis induced by neurotoxic agents .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between furan-2-carboxylic acid derivatives and amine-containing intermediates. Key steps include activating the carboxylic acid (e.g., using carbodiimides) and optimizing solvent systems (e.g., DMF or THF) for nucleophilic substitution. Purification via column chromatography or recrystallization improves yield and purity. Thin-layer chromatography (TLC) with silica gel plates (e.g., Merck Silica Gel 60 F254) is critical for monitoring reaction progress . Yield optimization may involve adjusting stoichiometry, temperature (e.g., 60–80°C for amidation), and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks to verify furan ring protons (δ 6.3–7.5 ppm) and hydroxypropyl chain signals (δ 1.5–4.0 ppm). Compare with reference spectra of analogous furan carboxamides .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+ or [M+Na]+ ions) and rule out impurities .

Q. How should researchers assess the purity of this compound, and what are common impurities?

  • Methodological Answer : Purity is assessed via HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients). Impurities may include unreacted starting materials (e.g., residual furan-2-carboxylic acid) or byproducts like N-[3-(2,5-dimethylfuran-3-yl)propyl] derivatives. Quantitative NMR (qNMR) using internal standards (e.g., maleic acid) can also validate purity . For trace impurities, LC-MS with electrospray ionization (ESI) identifies structural deviations .

Advanced Research Questions

Q. What computational strategies are effective in predicting the bioactivity of this compound?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) against target proteins (e.g., viral polymerases or fungal enzymes) can predict binding affinities. Use Schrödinger Suite for molecular dynamics simulations to assess stability of ligand-receptor complexes. Validate predictions with in vitro assays, such as enzyme inhibition (e.g., IC50 determination) . For furan carboxamides, prioritize targets with hydrophobic binding pockets due to the compound’s aromatic and alkyl substituents .

Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer : Discrepancies may arise from solvent effects or protein flexibility. Triangulate data by:

  • Repeating docking simulations with explicit solvent models (e.g., TIP3P water).
  • Performing isothermal titration calorimetry (ITC) to measure binding thermodynamics.
  • Conducting mutagenesis studies on key residues identified in docking .

Q. What structural modifications enhance the compound’s biological activity, and how are SAR studies designed?

  • Methodological Answer :

  • Modifications : Introduce electron-withdrawing groups (e.g., -NO2) to the furan ring to improve electrophilicity. Replace the hydroxypropyl chain with shorter alkyl groups to reduce steric hindrance .
  • SAR Workflow : Synthesize derivatives with systematic substitutions, evaluate bioactivity (e.g., antifungal IC50), and correlate substituent properties (Hammett σ values) with activity trends. Use 3D-QSAR (CoMFA/CoMSIA) to model spatial and electronic contributions .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particles.
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the amide bond .

Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar solvents be addressed?

  • Methodological Answer : Solubility discrepancies (e.g., DMSO vs. water) may stem from polymorphic forms. Characterize crystalline vs. amorphous forms via X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to enhance aqueous solubility for biological assays .

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